5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole
説明
BenchChem offers high-quality 5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
5-methyl-2-(4-propan-2-yloxyphenyl)-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c1-15(2)23-29-30-24-26(28-20-8-6-7-9-22(20)31(23)24)34-14-21-17(5)33-25(27-21)18-10-12-19(13-11-18)32-16(3)4/h6-13,15-16H,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZFOMRMQUJADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole is a complex organic molecule with potential pharmacological applications. This article examines its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes:
- A 1,2,4-triazole moiety.
- A quinoxaline ring.
- A sulfanyl group.
- An oxazole ring.
This structural diversity contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Research indicates that compounds containing the quinoxaline scaffold exhibit significant anticancer properties. For instance, derivatives of quinoxaline have shown promising results against various cancer cell lines. In a study involving synthesized quinoxaline derivatives, several compounds demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, suggesting effective antiproliferative activity .
Antimicrobial Activity
The triazole component is known for its antimicrobial properties. A review highlighted the pharmacological profile of 1,2,4-triazoles , noting their efficacy as antifungal and antibacterial agents. Compounds with this structure have been tested against a range of pathogens and have shown higher potency compared to traditional antibiotics .
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : The quinoxaline derivatives may interact with DNA or RNA structures, disrupting cellular processes essential for cancer cell growth .
Case Studies
- Anticancer Studies : A series of quinoxaline derivatives were synthesized and tested for their anticancer activity. The most active compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells . These studies indicate the potential for developing new cancer therapies based on this scaffold.
- Antimicrobial Efficacy : In a comparative study of various triazole derivatives, the compound demonstrated significant antibacterial activity against resistant strains of bacteria, including MRSA. The minimum inhibitory concentration (MIC) values were notably lower than those of established antibiotics like vancomycin .
Data Summary
科学的研究の応用
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazole derivatives that demonstrated potent antibacterial activities against strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the quinoxaline structure in this compound may enhance its efficacy against resistant bacterial strains.
Anticancer Potential
Triazole derivatives have been extensively studied for their anticancer properties. The compound's structural features may allow it to interact with cellular targets involved in cancer progression. A review on quinoxaline derivatives noted their potential as antitumor agents, suggesting that modifications to the triazole framework could yield compounds with improved activity against different cancer cell lines .
Enzyme Inhibition
The compound is also being explored for its ability to inhibit specific enzymes. For instance, certain triazole derivatives have been identified as phosphodiesterase (PDE) inhibitors, which are crucial in regulating various cellular processes . The unique structure of this compound may provide a novel approach to enzyme inhibition.
Anti-inflammatory Effects
Preliminary studies have suggested that triazole-containing compounds can exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways is beneficial . The potential for this compound to serve as an anti-inflammatory agent warrants further investigation.
Case Study 1: Antibacterial Efficacy
A series of synthesized triazole derivatives were tested for antibacterial activity against multiple pathogens. One derivative exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against MRSA, showcasing the potential of triazole hybrids in combating antibiotic resistance .
Case Study 2: Anticancer Activity
In vitro studies on quinoxaline derivatives indicated that modifications to the triazole ring could enhance cytotoxicity against breast cancer cell lines. Compounds similar to the target structure showed IC50 values in the low micromolar range, suggesting significant anticancer potential .
Q & A
Q. What synthetic strategies are employed to construct the triazoloquinoxaline-oxazole hybrid scaffold?
The synthesis of analogous triazoloquinoxaline derivatives typically involves multi-step reactions. For example:
- Cyclization reactions under reflux conditions in ethanol or toluene, using catalysts like sodium hydride, to form the triazole or oxazole rings .
- Thioether linkage formation via nucleophilic substitution between a thiol-containing triazoloquinoxaline intermediate and a bromomethyl-oxazole precursor, often in polar aprotic solvents (e.g., DMF) .
- Protecting group strategies (e.g., trityl groups for tetrazole intermediates) to ensure regioselectivity during coupling reactions . Key challenges include optimizing reaction time and temperature to avoid side products.
Q. How is the structural integrity of the compound validated post-synthesis?
Structural confirmation relies on a combination of:
- Spectroscopic techniques :
- ¹H/¹³C-NMR to verify substituent positions and connectivity .
- IR spectroscopy to confirm functional groups (e.g., C=S stretching in thioether linkages) .
- Elemental analysis (C, H, N, S) to validate purity and stoichiometry .
- Mass spectrometry (LC-MS) for molecular weight confirmation and detection of fragmentation patterns .
Q. What preliminary biological assays are recommended to assess its bioactivity?
Initial screening should focus on:
- Antifungal activity : Microdilution assays against Candida albicans or Aspergillus species, given structural similarities to triazole antifungals targeting lanosterol 14α-demethylase (CYP51) .
- Enzyme inhibition studies : Molecular docking against enzymes like CYP51 (PDB: 3LD6) to predict binding affinity and guide further testing .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production?
- Catalyst optimization : Replace sodium hydride with milder bases (e.g., K₂CO₃) in polar solvents like acetonitrile to enhance reproducibility .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .
- Purification techniques : Use flash chromatography with gradients of ethyl acetate/hexane to isolate high-purity fractions .
Q. What computational methods are suitable for analyzing structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., CYP51). For example, the triazole ring may form hydrogen bonds with heme iron, while the oxazole moiety enhances hydrophobic interactions .
- ADME prediction : SwissADME or QikProp to evaluate logP, bioavailability, and metabolic stability. Substituents like isopropyloxy groups may improve membrane permeability but reduce solubility .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in further derivatization .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., oxidation of the isopropyl group) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Pharmacokinetic profiling : Monitor plasma concentration-time curves in rodent models to correlate exposure levels with efficacy .
Key Recommendations for Further Research
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
